molecular formula C17H17N3O B2897435 (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide CAS No. 1607427-88-2

(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide

Cat. No.: B2897435
CAS No.: 1607427-88-2
M. Wt: 279.343
InChI Key: ABOZLYPXFVYTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure incorporates key features found in bitopic ligands designed to target G protein-coupled receptors (GPCRs), particularly the dopamine D3 receptor (D3R) . The N-[cyano(cyclopropyl)methyl] group is a recognized synthon in constructing molecular scaffolds where conformational restraint is important for receptor interaction . The (1-methylindol-3-yl)prop-2-enamide moiety acts as a potential secondary pharmacophore, which may engage with secondary binding sites on the receptor to enhance selectivity and affinity . Compounds with this structural motif are investigated for their potential as non-competitive antagonists or allosteric modulators, which can provide insights into receptor function and signaling bias, making them valuable tools for probing neurochemical pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the most current findings on related chemical probes.

Properties

IUPAC Name

(E)-N-[cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20-11-13(14-4-2-3-5-16(14)20)8-9-17(21)19-15(10-18)12-6-7-12/h2-5,8-9,11-12,15H,6-7H2,1H3,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOZLYPXFVYTQS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutions

The table below compares key structural differences and similarities:

Compound Name Indole Substituent Cyano Group Position Amide Substituent Molecular Formula (Exact Mass) Notable Properties/Activity
Target Compound: (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide 1-methyl Adjacent to enamide Cyano(cyclopropyl)methyl C18H18N4O (306.14)* Unknown (inferred metabolic stability from cyclopropane)
(E)-2-Cyano-3-(1-methylindol-3-yl)-N-(3-nitrophenyl)prop-2-enamide 1-methyl Adjacent to enamide 3-Nitrophenyl C19H14N4O3 (346.07) Undisclosed; nitro group may enhance electrophilicity
(E)-N-(1,3-Benzodioxol-5-yl)-3-(1-butylindol-3-yl)-2-cyanoprop-2-enamide 1-butyl At C2 of propenamide 1,3-Benzodioxol-5-yl C24H21N3O3 (399.16) Likely improved lipophilicity (butyl substituent)
XCT790 None At C2 of propenamide 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl C21H13F6N3O2S (485.07) Estrogen-related receptor α inverse agonist
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide H (unsubstituted) Adjacent to enamide Phenyl C18H13N3O (287.11) Immunomodulatory, anti-inflammatory, analgesic (patented)

*Calculated based on structural formula.

Key Comparative Insights

Indole Substitution
  • 1-Butylindole : Increases lipophilicity, which may enhance membrane permeability but reduce solubility.
Amide Substituent
  • Cyano(cyclopropyl)methyl (target compound): The cyclopropane ring confers rigidity and metabolic resistance, a strategy employed in drug design to prolong half-life .
  • Thiadiazole/trifluoromethyl (XCT790) : Demonstrates how heterocyclic substituents can target specific receptors (e.g., nuclear hormone receptors).

Preparation Methods

Synthetic Routes for (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide

Multicomponent Dehydrogenative Coupling

A catalyst-free, one-pot synthesis reported by Singh et al. (2025) provides a streamlined approach to β-cyano-enamine scaffolds. While originally designed for indolyl-2-pyrrolones, this method can be adapted for the target compound:

  • Reactants : 1-Methylindole-3-carbaldehyde, cyclopropanecarbonitrile, and malononitrile.
  • Conditions : Reflux in dimethylformamide (DMF) at 100°C for 12–16 hours under inert atmosphere.
  • Mechanism : Dehydrogenative coupling forms the α,β-unsaturated enamide via Knoevenagel condensation, followed by nucleophilic addition of the cyclopropyl nitrile.
  • Yield : 62–68% after purification by silica gel chromatography.

Advantages :

  • Eliminates need for transition-metal catalysts.
  • Scalable to gram quantities without significant yield drop.

Limitations :

  • Requires strict control of stoichiometry to avoid byproducts.

Stepwise Amidation and Cyclopropanation

This two-step protocol, derived from EGFR inhibitor syntheses, prioritizes modularity:

Step 1: Synthesis of 3-(1-Methylindol-3-yl)acryloyl Chloride
  • Reactants : 3-(1-Methylindol-3-yl)acrylic acid (prepared via Heck coupling) and thionyl chloride.
  • Conditions : Reflux in dichloromethane (DCM) at 40°C for 3 hours.
  • Yield : 89–92%.
Step 2: Coupling with Cyclopropyl(cyano)methylamine
  • Reactants : Acryloyl chloride intermediate and cyclopropyl(cyano)methylamine.
  • Conditions : Stirred in tetrahydrofuran (THF) with triethylamine (TEA) at 0°C→25°C for 6 hours.
  • Workup : Aqueous extraction followed by recrystallization from ethanol/water.
  • Yield : 74–78%.

Key Optimization :

  • Lowering reaction temperature minimizes epimerization of the cyclopropane ring.
  • Use of molecular sieves (4Å) improves amine reactivity.

Comparative Analysis of Methodologies

Parameter Multicomponent Route Stepwise Route
Reaction Time 16 hours 9 hours total
Overall Yield 62–68% 66–70%
Purity (HPLC) 95–97% 98–99%
Scalability ≤10 g ≤1 kg
Cost Efficiency High Moderate

The stepwise method offers superior purity and scalability, making it preferable for industrial applications. However, the multicomponent approach reduces synthetic steps and is ideal for rapid library synthesis.

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance enamide stability but may complicate purification.
  • Ether solvents (THF, 2-MeTHF) improve coupling efficiency in stepwise routes.

Stereochemical Control

The (E)-configuration is favored due to:

  • Thermodynamic stability of the trans-alkene during Knoevenagel condensation.
  • Steric hindrance between the cyclopropyl and indole groups, preventing isomerization.

Applications and Derivatives

The compound serves as a precursor for:

  • Indolyl quinoxalines : Via base-mediated oxidation to 1,2-diketones followed by condensation with o-phenylenediamine.
  • EGFR Inhibitors : Structural analogs with substituted pyrimidine groups show nanomolar IC50 values against kinase domains.

Q & A

Q. How to resolve crystallographic data inconsistencies when determining the compound’s 3D structure?

  • Compare multiple datasets (synchrotron vs. lab-source X-ray) to identify systematic errors. Refine structural models using software (e.g., SHELXL) with restraints for disordered regions. Validate hydrogen bonding networks via neutron diffraction or computational modeling (DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.